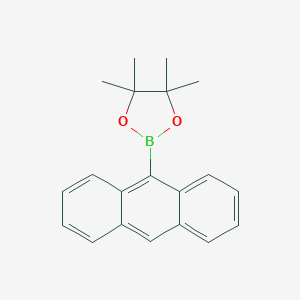

2-(Anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

BenchChem offers high-quality 2-(Anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-anthracen-9-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21BO2/c1-19(2)20(3,4)23-21(22-19)18-16-11-7-5-9-14(16)13-15-10-6-8-12-17(15)18/h5-13H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBHRGHJTZFOAKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=CC3=CC4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30594886 | |

| Record name | 2-(Anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

709022-63-9 | |

| Record name | 2-(Anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS Number: 709022-63-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key building block in modern organic synthesis. This document details its chemical and physical properties, core applications, and a representative experimental protocol for its use in Suzuki-Miyaura cross-coupling reactions.

Core Compound Properties

2-(Anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 9-anthraceneboronic acid pinacol ester, is a stable, crystalline solid at room temperature.[1] Its structure features a bulky anthracenyl group attached to a boronic acid pinacol ester, a functional group that is highly valued for its stability and reactivity in palladium-catalyzed cross-coupling reactions.[1]

Data Presentation

The following table summarizes the key quantitative data for 2-(Anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

| Property | Value | Source |

| CAS Number | 709022-63-9 | [1][2] |

| Molecular Formula | C₂₀H₂₁BO₂ | [1][2] |

| Molecular Weight | 304.19 g/mol | [2] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 139 - 143 °C | [1] |

| Purity | Typically ≥97% | |

| Maximum Absorption Wavelength (λmax) | 428 nm (in Toluene) |

Core Applications in Research and Development

The primary utility of 2-(Anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lies in its role as a versatile intermediate in organic synthesis. Its applications span materials science and pharmaceutical drug development.

Materials Science: This compound is a crucial precursor for the synthesis of novel luminescent materials, particularly for Organic Light-Emitting Diodes (OLEDs). The rigid, planar structure of the anthracene core provides desirable photophysical properties, and the boronic acid pinacol ester functionality allows for its facile incorporation into larger conjugated systems via Suzuki-Miyaura coupling. This enables the development of advanced materials for high-performance displays and lighting.

Drug Development and Medicinal Chemistry: In the realm of drug development, this compound serves as a valuable building block for the synthesis of complex organic molecules. Boronic acid pinacol esters are widely used in the pharmaceutical industry due to their stability, ease of handling, and broad functional group tolerance in cross-coupling reactions. This allows for the efficient construction of carbon-carbon bonds, a fundamental step in the synthesis of many drug candidates. While not biologically active itself, its use facilitates the creation of novel molecular scaffolds for therapeutic evaluation.

Experimental Protocols

The most significant application of 2-(Anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is the Suzuki-Miyaura cross-coupling reaction. Below is a representative, detailed protocol for the synthesis of a 9-aryl-anthracene derivative.

Reaction: Synthesis of 9-(4-methoxyphenyl)anthracene

Workflow Diagram

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Materials:

-

2-(Anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.0 equiv)

-

4-bromoanisole (1.1 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Toluene (anhydrous)

-

Deionized water

-

Argon or Nitrogen gas

-

Standard laboratory glassware, including a round-bottom flask and reflux condenser

-

Magnetic stirrer and heating mantle

-

Thin-layer chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for reaction monitoring

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(Anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, 4-bromoanisole, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.

-

Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an inert atmosphere.

-

Add anhydrous toluene and deionized water (typically in a 4:1 to 5:1 ratio of toluene to water) to the flask via syringe.

-

Stir the reaction mixture and heat to reflux (approximately 100-110 °C) for 12-24 hours.

-

Monitor the progress of the reaction by TLC or GC-MS until the starting materials are consumed.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 9-(4-methoxyphenyl)anthracene.

Core Mechanisms and Relationships

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic chemistry, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry. The reaction proceeds via a catalytic cycle involving a palladium catalyst.

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle consists of three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (R¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organic group (R²) from the organoboron reagent (in this case, the anthracenyl group from our title compound) is transferred to the palladium center, displacing the halide and forming a new Pd(II) intermediate.

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center are coupled together, forming the new carbon-carbon bond of the final product (R¹-R²). This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

This efficient and versatile reaction mechanism has made 2-(Anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and similar boronic esters indispensable tools in the synthesis of complex molecules for a wide range of applications.

References

An In-depth Technical Guide to the Physical Properties of 9-Anthraceneboronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 9-Anthraceneboronic acid pinacol ester. The information is curated for researchers, scientists, and professionals in drug development who utilize boronic acid derivatives in their work. This document presents quantitative data in a clear, tabular format, details relevant experimental protocols, and includes visualizations of a key application workflow.

Core Physical Properties

9-Anthraceneboronic acid pinacol ester, also known as 9,10-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anthracene, is a key intermediate in organic synthesis.[1] Its physical characteristics are fundamental to its application in various chemical reactions.

| Physical Property | Value | Source(s) |

| Molecular Formula | C₂₆H₃₂B₂O₄ | [2] |

| Molecular Weight | 430.15 g/mol | [2][3] |

| Melting Point | >300 °C | [1][3] |

| Boiling Point | Not applicable (decomposes) | [1] |

| Appearance | Solid. White to off-white, light yellow powder to crystal. | [1] |

| Solubility | Soluble in organic solvents. Insoluble in water. | [4][5] |

| Storage | Room temperature, under inert gas (Argon recommended). | [1][2] |

Experimental Protocols

The determination of the physical properties of organic compounds like 9-Anthraceneboronic acid pinacol ester relies on standardized laboratory techniques. Below are detailed methodologies for key experimental procedures.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline organic compounds, the melting point is a sharp, characteristic value. Impurities typically depress and broaden the melting point range.

Methodology: Capillary Method

This is a common and accurate method for determining the melting point of a solid organic compound.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer, mortar and pestle.

-

Procedure:

-

Sample Preparation: A small amount of the dry 9-Anthraceneboronic acid pinacol ester is finely powdered using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.

-

Measurement:

-

The loaded capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range is the melting point of the sample.

-

-

Determination of Solubility

Solubility tests are crucial for understanding the behavior of a compound in different solvent systems, which is vital for reaction setup, workup, and purification.

Methodology: Qualitative Solubility Test

This method provides a qualitative assessment of a compound's solubility in various solvents.

-

Apparatus: Small test tubes, vortex mixer (optional), spatulas, measuring cylinders.

-

Solvents: A range of solvents with varying polarities should be tested, such as water, ethanol, methanol, acetone, chloroform, tetrahydrofuran (THF), and dimethylformamide (DMF).

-

Procedure:

-

Sample Addition: Approximately 10-20 mg of 9-Anthraceneboronic acid pinacol ester is placed into a clean, dry test tube.

-

Solvent Addition: 1 mL of the chosen solvent is added to the test tube.

-

Mixing: The mixture is agitated vigorously for about 1 minute using a vortex mixer or by flicking the test tube.

-

Observation: The mixture is observed to determine if the solid has dissolved completely. If the solid dissolves, the compound is classified as "soluble" in that solvent. If it remains undissolved, it is "insoluble." If some but not all of the solid dissolves, it is "partially soluble."

-

Heating (Optional): If the compound is insoluble at room temperature, the mixture can be gently heated to determine if solubility increases with temperature.

-

Application Workflow: Suzuki-Miyaura Cross-Coupling Reaction

9-Anthraceneboronic acid pinacol ester is frequently utilized as a building block in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a cornerstone of modern organic synthesis.[1][6] This reaction is instrumental in the creation of complex organic molecules, including pharmaceuticals and materials for organic electronics.

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

References

- 1. 9,10-Anthracenediboronic acid bis(pinacol) ester [myskinrecipes.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 9,10-Anthracenediboronic acid bis(pinacol) ester 97 863992-56-7 [sigmaaldrich.com]

- 4. Vinylboronic acid pinacol ester, 97+%, stabilized with 0.05% BHT 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. researchgate.net [researchgate.net]

- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 2-(9-Anthryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(9-Anthryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a valuable building block in organic synthesis, particularly for the development of advanced materials and pharmaceuticals. This document details the prevalent synthetic methodology, experimental protocols, and relevant chemical data.

Core Synthesis: Miyaura Borylation

The most common and efficient method for the synthesis of 2-(9-Anthryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is the Palladium-catalyzed Miyaura borylation. This reaction involves the cross-coupling of 9-bromoanthracene with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst and a base.

Reaction Scheme

Caption: General reaction scheme for the Miyaura borylation of 9-bromoanthracene.

Quantitative Data

The following table summarizes the key quantitative data for the reactants and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Purity |

| 9-Bromoanthracene | C₁₄H₉Br | 257.13 | 96-100 | Yellow to orange powder/crystals | >98% |

| Bis(pinacolato)diboron | C₁₂H₂₄B₂O₄ | 253.94 | 135-140 | White crystalline solid | >98% |

| 2-(9-Anthryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C₂₀H₂₁BO₂ | 304.20 | 139 - 143 [1] | White to light yellow crystalline powder [1] | ≥ 98% (GC) [1] |

Experimental Protocol

This protocol is adapted from a standard Miyaura cross-coupling procedure for 9-bromoanthracene.

Materials and Reagents

-

9-Bromoanthracene (1.0 equiv.)

-

Bis(pinacolato)diboron (1.2 equiv.)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv.)

-

Potassium Carbonate (K₂CO₃) (3.0 equiv.)

-

Toluene (anhydrous)

-

Ethanol

-

Deionized Water

-

Ethyl acetate

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Dichloromethane

Procedure

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 9-bromoanthracene, bis(pinacolato)diboron, and tetrakis(triphenylphosphine)palladium(0).

-

Solvent and Base Addition: Add a 4:1 mixture of anhydrous toluene and ethanol to the flask. Prepare a 2M aqueous solution of potassium carbonate and add it to the reaction mixture.

-

Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to ensure anaerobic conditions.

-

Reaction: Heat the reaction mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/dichloromethane gradient to afford 2-(9-Anthryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a solid.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of 2-(9-Anthryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Catalytic Cycle

The Miyaura borylation proceeds through a catalytic cycle involving the palladium catalyst.

Caption: Simplified catalytic cycle of the Miyaura borylation reaction.

Characterization Data

While a specific peer-reviewed publication detailing the full characterization of the title compound was not identified, the following are expected analytical data based on closely related structures and general chemical principles.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 8.5 - 8.3 (m, aromatic protons)

-

δ 8.1 - 7.9 (m, aromatic protons)

-

δ 7.6 - 7.4 (m, aromatic protons)

-

δ 1.5 - 1.3 (s, 12H, methyl protons of pinacol group)

-

-

¹³C NMR (CDCl₃, 101 MHz):

-

δ 135 - 125 (aromatic carbons)

-

δ 84.0 (quaternary carbons of pinacol group)

-

δ 25.0 (methyl carbons of pinacol group)

-

-

Mass Spectrometry (EI-MS):

-

m/z: 304.16 [M]⁺ (calculated for C₂₀H₂₁BO₂)

-

This guide provides a foundational understanding of the synthesis of 2-(9-Anthryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Researchers are encouraged to consult the cited literature and adapt the provided protocols to their specific laboratory conditions for optimal results.

References

Anthracene-9-boronic Acid Pinacol Ester: A Technical Guide on its Structure, Properties, and Synthetic Utility

An important note on the target molecule: Initial searches for "anthracene-9-boronic acid pinacol ester" indicate that this specific monosubstituted compound is not widely commercially available or extensively documented in scientific literature. The more prevalent and well-characterized related compound is anthracene-9,10-diboronic acid bis(pinacol) ester , which features two boronic acid pinacol ester groups at the 9 and 10 positions of the anthracene core. This guide will focus on this readily available disubstituted analogue, while also providing information on the parent compound, anthracene-9-boronic acid.

Molecular Structure and IUPAC Name of Anthracene-9,10-diboronic Acid Bis(pinacol) Ester

The core of this molecule is the polycyclic aromatic hydrocarbon, anthracene, to which two boronic acid groups, protected by pinacol, are attached at the central ring.

Molecular Structure:

IUPAC Name: 4,4,5,5-tetramethyl-2-[10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anthracen-9-yl]-1,3,2-dioxaborolane[1]

Physicochemical Properties

A summary of the key quantitative data for anthracene-9,10-diboronic acid bis(pinacol) ester is presented in the table below.

| Property | Value | References |

| Molecular Formula | C26H32B2O4 | [1][2][3] |

| Molecular Weight | 430.15 g/mol | [3] |

| CAS Number | 863992-56-7 | [1][3] |

| Appearance | White to off-white solid | [4] |

| Melting Point | >300 °C | [3] |

| Assay | ≥95% | [2] |

Experimental Protocols

Representative Synthesis Protocol: Palladium-Catalyzed Borylation of 9,10-Dibromoanthracene

Materials:

-

9,10-dibromoanthracene

-

Bis(pinacolato)diboron (B2pin2)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

-

Potassium acetate (KOAc)

-

Anhydrous 1,4-dioxane

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

To a dry Schlenk flask, add 9,10-dibromoanthracene (1 equivalent), bis(pinacolato)diboron (2.5 equivalents), and potassium acetate (3 equivalents).

-

Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 equivalents) to the flask.

-

Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this process three times to ensure an inert atmosphere.

-

Add anhydrous 1,4-dioxane to the flask via syringe.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired anthracene-9,10-diboronic acid bis(pinacol) ester.

Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

Anthracene-9,10-diboronic acid bis(pinacol) ester is a valuable building block in organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.[5][6] This reaction allows for the synthesis of more complex anthracene-based structures, which are of interest in materials science and drug discovery.

Caption: Workflow of the Suzuki-Miyaura Cross-Coupling Reaction.

The Parent Compound: Anthracene-9-boronic acid

For completeness, information on the parent compound, anthracene-9-boronic acid, is provided below. This compound is the precursor to the requested pinacol ester.

Molecular Structure:

IUPAC Name: anthracen-9-ylboronic acid[7]

Key Properties:

| Property | Value | References |

| Molecular Formula | C14H11BO2 | [7][8] |

| Molecular Weight | 222.05 g/mol | [7][8] |

| CAS Number | 100622-34-2 | [7][8] |

| Appearance | White to slightly yellow crystalline powder | [8] |

Anthracene-9-boronic acid itself is a versatile reagent in organic chemistry and serves as a key intermediate in the synthesis of various pharmaceutical compounds and advanced materials.[8][9] Its utility is primarily due to the reactivity of the boronic acid functional group in reactions like the Suzuki-Miyaura coupling.[8]

Relevance in Research and Drug Development

Boronic acids and their esters are of significant interest to researchers in drug development. The boronic acid moiety can act as a transition state analogue inhibitor of certain enzymes. Furthermore, the ability to use these compounds in cross-coupling reactions allows for the construction of diverse molecular libraries for screening against biological targets.[8] The anthracene core provides a rigid, fluorescent scaffold that can be incorporated into molecules designed for specific biological interactions or for use in bio-imaging. The planarity and electron-rich nature of the anthracene unit also make these compounds suitable for applications in organic electronics.[3]

References

- 1. Anthracene-9,10-diboronic acid bis(pinacol) ester, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. H51921.06 [thermofisher.com]

- 3. 9,10-Anthracenediboronic acid bis(pinacol) ester 97 863992-56-7 [sigmaaldrich.com]

- 4. 9,10-Anthracenediboronic acid bis(pinacol) ester [myskinrecipes.com]

- 5. researchgate.net [researchgate.net]

- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 9-Anthraceneboronic Acid | C14H11BO2 | CID 15510213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 2-(anthracen-9-yl)dioxaborolane

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Expected NMR Spectral Features

2-(anthracen-9-yl)dioxaborolane, specifically the common derivative 2-(anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (also known as 9-anthraceneboronic acid pinacol ester), possesses a distinct molecular architecture that gives rise to a predictable NMR signature. The molecule consists of a planar, aromatic anthracene core bonded to a dioxaborolane ring, which in the case of the pinacol ester, is substituted with four methyl groups.

PubChem CID: 18533854 Molecular Formula: C₂₀H₂₁BO₂ CAS Number: 709022-63-9

The following sections detail the anticipated ¹H and ¹³C NMR spectral characteristics.

Expected ¹H NMR Spectral Data

The proton NMR spectrum is expected to exhibit signals corresponding to the aromatic protons of the anthracene moiety and the methyl protons of the pinacol group.

| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Anthracene H1, H8 | ~8.5 - 8.7 | Doublet (d) | 2H |

| Anthracene H4, H5 | ~8.0 - 8.2 | Doublet (d) | 2H |

| Anthracene H10 | ~8.0 - 8.1 | Singlet (s) | 1H |

| Anthracene H2, H3, H6, H7 | ~7.4 - 7.6 | Multiplet (m) | 4H |

| Pinacol Methyl Protons | ~1.4 - 1.6 | Singlet (s) | 12H |

Note: The exact chemical shifts are dependent on the solvent used and the concentration of the sample.

Expected ¹³C NMR Spectral Data

The carbon NMR spectrum will show signals for the anthracene carbons and the carbons of the pinacol group. The carbon atom attached to the boron (C9 of anthracene) may show a broader signal or may not be observed due to quadrupolar relaxation effects of the boron nucleus.

| Assignment | Expected Chemical Shift (δ, ppm) |

| Anthracene C9 (C-B) | Not typically observed or very broad |

| Anthracene Quaternary Carbons | ~130 - 135 |

| Anthracene CH Carbons | ~125 - 130 |

| Pinacol Quaternary Carbons (O-C) | ~84 - 86 |

| Pinacol Methyl Carbons | ~24 - 26 |

Note: The exact chemical shifts are dependent on the solvent used and the concentration of the sample.

Experimental Protocols

This section provides detailed methodologies for the synthesis of 2-(anthracen-9-yl)dioxaborolane and its subsequent NMR characterization.

Synthesis of 2-(anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

A common method for the synthesis of arylboronic acid pinacol esters is the Miyaura borylation reaction of an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst.

Materials:

-

9-Bromoanthracene

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere synthesis (Schlenk flask, condenser, etc.)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 9-bromoanthracene (1.0 eq), bis(pinacolato)diboron (1.1 eq), [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.03 eq), and potassium acetate (3.0 eq).

-

Add anhydrous 1,4-dioxane to the flask via syringe.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-(anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

NMR Sample Preparation and Analysis

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

Materials:

-

2-(anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tube (5 mm)

-

Pipette

-

Vortex mixer or sonicator

Procedure:

-

Weigh the desired amount of the purified solid sample and place it in a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

-

Agitate the vial using a vortex mixer or sonicator until the sample is completely dissolved.

-

Using a pipette, carefully transfer the solution into a clean NMR tube.

-

Cap the NMR tube securely.

-

Wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints.

-

Insert the NMR tube into the spectrometer for analysis.

Visualizations

The following diagrams illustrate the molecular structure of the target compound and a general workflow for its NMR analysis.

Caption: Molecular structure of 2-(anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Caption: General workflow for NMR analysis.

Fluorescence Spectroscopy of Anthracene Boronate Esters: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of fluorescence spectroscopy utilizing anthracene boronate esters. These compounds have emerged as powerful tools for the detection and quantification of biologically relevant analytes, including saccharides and reactive oxygen species (ROS). This document details their synthesis, photophysical properties, and the mechanisms underlying their function as fluorescent sensors. Experimental protocols and quantitative data are presented to facilitate the practical application of these techniques in research and development.

Introduction to Anthracene Boronate Esters as Fluorescent Probes

Anthracene, a polycyclic aromatic hydrocarbon, is an intrinsically fluorescent molecule.[1] Its strong UV absorption and high fluorescence quantum yield make it an excellent fluorophore for the development of chemical sensors.[2] By functionalizing the anthracene core with boronic acid moieties, researchers have created a versatile class of sensors that exhibit changes in their fluorescence properties upon binding to specific analytes.

The sensing mechanism of anthracene boronate esters primarily relies on the reversible formation of boronate esters with 1,2- or 1,3-diols, which are common structural motifs in saccharides.[3] This interaction modulates the electronic properties of the boronic acid group, which in turn affects the fluorescence of the anthracene fluorophore through processes such as Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT).[2][4] Similarly, the boronic acid group can react with certain reactive oxygen species, leading to a change in fluorescence that allows for their detection.[5]

Synthesis of Anthracene Boronate Esters

The synthesis of anthracene boronate esters typically involves the introduction of a boronic acid or a protected boronic acid group onto the anthracene scaffold. A common strategy is the functionalization of 9,10-disubstituted anthracenes.

General Synthesis Protocol for Anthracene Diboronic Acid Derivatives

A versatile method for synthesizing anthracene-based diboronic acid sensors involves a multi-step process starting from 9,10-bis(chloromethyl)anthracene.[6]

Step 1: Synthesis of the Diamine Anthracene Core 9,10-Bis(chloromethyl)anthracene is reacted with an appropriate amino-containing compound, such as tert-butyl 3-aminopropanoate, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in a suitable solvent like chloroform.[6] The reaction is typically stirred at room temperature for an extended period (e.g., 72 hours) in the dark.

Step 2: Coupling with the Boronic Acid Moiety The resulting diamino-anthracene derivative is then coupled with a protected boronic acid species, for example, 2-(2-(bromomethyl)-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.[7] This reaction is also carried out in the presence of a base such as DIPEA in a solvent like N,N-dimethylformamide (DMF) and stirred at an elevated temperature (e.g., 50 °C) overnight.[6]

Step 3: Deprotection of the Boronic Acid The final step involves the deprotection of the boronic acid groups, which is often achieved by acid-catalyzed hydrolysis. For instance, treatment with a mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM) at elevated temperatures (e.g., 50 °C) for several hours yields the desired anthracene diboronic acid sensor.[6]

Photophysical Properties and Sensing Mechanisms

The fluorescence of anthracene boronate esters is highly sensitive to their chemical environment and interaction with analytes. The primary signaling mechanisms are Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT).

Photoinduced Electron Transfer (PET)

In many anthracene boronate ester sensors designed for saccharide detection, a tertiary amine is positioned in proximity to the boronic acid group. In the absence of a saccharide, the lone pair of electrons on the nitrogen atom can quench the fluorescence of the excited anthracene fluorophore via PET. Upon binding of a saccharide to the boronic acid, the Lewis acidity of the boron atom increases, leading to a stronger interaction with the amine's lone pair. This interaction suppresses the PET process, resulting in a "turn-on" fluorescence response.[4][8]

References

- 1. researchgate.net [researchgate.net]

- 2. Regulating the fluorescence intensity of an anthracene boronic acid system: a B-N bond or a hydrolysis mechanism? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04503H [pubs.rsc.org]

- 4. Diverse Fluorescent Probe Concepts for Detection and Monitoring of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Diboronate Fluorophore for the Measurement of l-Glucose and Other Carbohydrates and Its Interaction with Albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantum Yield [Anthracene] | AAT Bioquest [aatbio.com]

- 8. Investigation of interaction between boronic acids and sugar: effect of structural change of sugars on binding affinity using steady state and time resolved fluorescence spectroscopy and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Storage of 9-Anthraceneboronic Acid Pinacol Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 9-anthraceneboronic acid pinacol ester. Understanding the chemical stability of this reagent is critical for its effective use in synthesis and other applications, ensuring reproducibility and reliability of experimental results. This document outlines the principal degradation pathways, provides recommended storage and handling procedures, and details experimental protocols for stability assessment.

Core Concepts: Stability of Arylboronic Acid Pinacol Esters

9-Anthraceneboronic acid pinacol ester belongs to the family of arylboronic acid pinacol esters. While the pinacol group generally enhances stability compared to the corresponding free boronic acids, these compounds are susceptible to specific degradation pathways. The primary modes of degradation are hydrolysis and, to a lesser extent, oxidation. The bulky anthracene group may also influence its stability profile, particularly concerning photostability.

Recommended Storage and Handling

To maintain the integrity of 9-anthraceneboronic acid pinacol ester, the following storage conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | Reduces the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | Minimizes contact with atmospheric moisture and oxygen, thereby preventing hydrolysis and oxidation. |

| Moisture | Keep in a tightly sealed container in a dry environment. | The primary degradation pathway is hydrolysis; minimizing exposure to water is crucial. |

| Light | Store in a light-resistant container. | The anthracene moiety is photosensitive and can undergo photochemical reactions. |

Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust or vapors.

Principal Degradation Pathways

The stability of 9-anthraceneboronic acid pinacol ester is primarily influenced by its susceptibility to hydrolysis and oxidation.

Hydrolysis

The most significant degradation pathway for 9-anthraceneboronic acid pinacol ester is the hydrolysis of the boronic ester bond to form 9-anthraceneboronic acid and pinacol. This reaction is catalyzed by the presence of water and can be accelerated by acidic or basic conditions. The presence of nucleophiles, such as free silanol groups found on silica gel or certain HPLC columns, can also promote hydrolysis.

Boronic Acids vs. Boronate Esters in Synthesis: An In-depth Technical Guide

For researchers, scientists, and professionals in drug development, the choice between employing a boronic acid or a boronate ester is a pivotal decision that can dictate the efficiency, yield, and practicality of a synthetic route. This technical guide provides a comprehensive comparison of these two crucial classes of organoboron compounds, focusing on their synthesis, stability, reactivity, and applications in modern organic synthesis, particularly in the realm of cross-coupling reactions.

Executive Summary: The Reactivity-Stability Dichotomy

The fundamental difference between boronic acids and their boronate ester counterparts lies in a classic trade-off between reactivity and stability. Boronic acids are generally more reactive, often leading to faster reaction times in widely-used transformations like the Suzuki-Miyaura cross-coupling reaction.[1] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the critical transmetalation step in many catalytic cycles. However, this comes at the cost of diminished stability. Boronic acids are prone to decomposition pathways such as oxidation and protodeboronation, particularly under aqueous basic conditions, which can negatively impact their shelf-life and reaction yields.[1]

Conversely, boronate esters, with the pinacol esters being the most prevalent, offer significantly enhanced stability.[1] They are frequently crystalline solids that are easier to handle, purify via chromatography, and can be stored for extended periods.[1] This robustness makes them highly suitable for multi-step syntheses and high-throughput screening applications. The compromise for this stability is typically a lower reaction rate compared to the parent boronic acid. It is a widely held view that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions common in many cross-coupling reactions, although direct transmetalation from the ester is also a possibility.[1]

Quantitative Data Comparison

To elucidate the practical implications of this reactivity-stability trade-off, the following tables summarize quantitative data for the performance of boronic acids and their pinacol boronate esters in key cross-coupling reactions.

Table 1: Suzuki-Miyaura Coupling - Reaction Time and Yield Comparison

| Reagent | Reaction Time (hours) | Yield (%) | Reference |

| Phenylboronic Acid | 1 | ~95 | [1] |

| Phenylboronic Acid Pinacol Ester | 4 | ~85 | [1] |

Table 2: Chan-Lam Amination of Phenylboron Reagents with Piperidine

| Reagent | Yield (%) | Reference |

| Phenylboronic Acid | 87 | [1] |

| Phenylboronic Acid Pinacol Ester | 28 | [1] |

Table 3: Relative Rates of Transmetalation in Suzuki-Miyaura Coupling

| Boron Reagent | Relative Rate | Reference |

| 4-Fluorophenylboronic acid | 1.00 | [2] |

| 4-Fluorophenylboronic acid pinacol ester | a | [2] |

| 4-Fluorophenylboronic acid catechol ester | ~4.3 | [3] |

| 4-Fluorophenylboroxine | ~9.33 | [3] |

| 4-Fluorophenylboronic acid glycol ester | ~23 | [3] |

a: Sigmoidal kinetic profiles observed, precluding the determination of a first-order rate constant. Relative rates are estimated from reaction times.[2]

Synthesis of Boronic Acids and Boronate Esters

The accessibility of both boronic acids and their esters is a key factor in their widespread use. Several synthetic routes are commonly employed.

Synthesis of Boronic Acids

One of the most common methods for the synthesis of boronic acids is the reaction of an organometallic reagent, such as a Grignard or organolithium reagent, with a trialkyl borate, followed by acidic hydrolysis.[4]

Synthesis of Boronic Acids via Grignard Reagents.

Synthesis of Boronate Esters

Boronate esters, particularly pinacol esters, are often synthesized via the Miyaura borylation reaction, which involves the palladium-catalyzed cross-coupling of a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), with an aryl or vinyl halide.[5]

The Miyaura Borylation Reaction.

Boronate esters can also be readily prepared from the corresponding boronic acid by condensation with a diol, such as pinacol.[6]

Key Applications in Synthesis

The utility of boronic acids and their esters spans a wide range of synthetic transformations, most notably in the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide, and it stands as one of the most powerful methods for the construction of C-C bonds.[1]

Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

Chan-Lam Amination

The Chan-Lam amination is a copper-catalyzed reaction for the formation of carbon-nitrogen bonds using a boronic acid or ester as the aryl source.[1] Boronic acids are generally more reactive in this transformation.

Liebeskind-Srogl Coupling

The Liebeskind-Srogl coupling is a palladium-catalyzed reaction that allows for the synthesis of ketones from thioesters and organoboron reagents under neutral, "baseless" conditions.[1] While less common than the Suzuki-Miyaura coupling, it offers a valuable alternative for C-C bond formation. Boronic acids are the more commonly used substrate in this reaction.[1]

Stability and Handling

The superior stability of boronate esters is a significant advantage in many synthetic contexts. Boronic acids are susceptible to several decomposition pathways:

-

Oxidation: The C-B bond can be cleaved by various oxidizing agents.

-

Protodeboronation: The boronic acid group can be replaced by a hydrogen atom, particularly under aqueous basic conditions.[1]

-

Trimerization: Boronic acids can dehydrate to form cyclic trimers known as boroxines.

Pinacol boronate esters are significantly more resistant to these decomposition pathways, making them easier to purify by chromatography and store for long periods.[1]

Reactivity and Stability Trade-off.

Interconversion of Boronic Acids and Boronate Esters

The ability to readily interconvert between boronic acids and boronate esters is crucial for their synthetic utility.

-

Esterification: Boronic acids can be converted to boronate esters by reaction with a diol, often in the presence of a dehydrating agent or by azeotropic removal of water.

-

Hydrolysis: Boronate esters can be hydrolyzed back to the corresponding boronic acid under acidic or basic conditions. However, the stability of some esters, like pinacol esters, can make this hydrolysis challenging.

Role in Drug Discovery and Development

Both boronic acids and boronate esters have found significant applications in drug discovery. The boronic acid moiety is a key pharmacophore in several approved drugs, such as the proteasome inhibitor bortezomib.[7] Boronate esters are often used as prodrugs, which can be hydrolyzed in vivo to release the active boronic acid.[7] The improved stability and handling properties of boronate esters make them particularly attractive for use in high-throughput screening and medicinal chemistry campaigns.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for success in the laboratory.

General Experimental Workflow for Reactivity Comparison

Workflow for comparing boronic acid and boronate ester reactivity.

Protocol 1: Synthesis of a Boronic Acid via a Grignard Reagent

This protocol is a general procedure for the synthesis of an arylboronic acid.

Materials:

-

Aryl bromide (1.0 equiv)

-

Magnesium turnings (1.2 equiv)

-

Triisopropyl borate (1.5 equiv)

-

Anhydrous diethyl ether or THF

-

1 M HCl

Procedure:

-

To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add magnesium turnings.

-

Add a solution of the aryl bromide in anhydrous ether/THF dropwise to initiate the Grignard reaction.

-

After the magnesium has been consumed, cool the reaction mixture to -78 °C.

-

Add triisopropyl borate dropwise, maintaining the temperature below -70 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Cool the reaction to 0 °C and quench by the slow addition of 1 M HCl.

-

Separate the layers and extract the aqueous layer with ether/THF.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude boronic acid can be purified by recrystallization or chromatography.

Protocol 2: Synthesis of a Pinacol Boronate Ester via Miyaura Borylation

This protocol describes a typical Miyaura borylation reaction.[8]

Materials:

-

Aryl halide (1.0 mmol)

-

Bis(pinacolato)diboron (1.1 mmol)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol)

-

Potassium acetate (3.0 mmol)

-

Anhydrous, degassed solvent (e.g., dioxane, 5 mL)

Procedure:

-

To a Schlenk flask or sealed tube under an inert atmosphere, add the aryl halide, bis(pinacolato)diboron, palladium catalyst, and potassium acetate.[8]

-

Add the anhydrous, degassed solvent via syringe.[8]

-

Seal the vessel and stir the reaction mixture at the desired temperature (e.g., 80 °C) for the specified time (e.g., 12 hours).[8]

-

Monitor the reaction progress by an appropriate analytical technique (e.g., GC-MS or ¹H NMR).[8]

-

Upon completion, cool the reaction to room temperature.[8]

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.[8]

Protocol 3: Suzuki-Miyaura Cross-Coupling Reaction

This is a representative protocol for a Suzuki-Miyaura cross-coupling reaction.[1]

Materials:

-

Aryl halide (1.0 mmol)

-

Boronic acid or boronate ester (1.2 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)

-

Base (e.g., K₂CO₃, 2.0 mmol)

-

Solvent (e.g., Toluene/Water mixture)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a flame-dried flask under an inert atmosphere, add the aryl halide, boronic acid or boronate ester, palladium catalyst, and base.[1]

-

Add the degassed solvent system.[1]

-

Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).[1]

-

Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or GC-MS).[1]

-

Upon completion, cool the reaction to room temperature and perform an aqueous work-up.[1]

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.[1]

-

Purify the crude product by column chromatography.[1]

Conclusion: Making the Right Choice

The decision to use a boronic acid or a boronate ester is contingent on the specific demands of the synthetic challenge.

Choose a boronic acid when:

-

Maximizing the reaction rate is the primary goal.

-

The reagent can be used shortly after its preparation or has been stored under rigorously inert conditions.

-

Potential side reactions arising from instability can be managed through careful control of the reaction conditions.

Choose a boronate ester (e.g., pinacol ester) when:

-

Stability, ease of handling, and long-term storage are paramount.

-

The reaction is part of a multi-step synthesis where the intermediate needs to be purified and stored.

-

The synthetic workflow is automated or part of a high-throughput screening platform where reagent stability is critical.

-

Slightly longer reaction times are acceptable to achieve a more reproducible and cleaner reaction profile.

Ultimately, the superior stability and handling characteristics of boronate esters often make them the preferred choice in complex, multi-step syntheses and within the drug discovery pipeline, despite the generally higher intrinsic reactivity of the parent boronic acid.[1] A thorough understanding of the principles outlined in this guide will empower researchers to make more informed decisions, thereby accelerating their research and development endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Miyaura Borylation Reaction [organic-chemistry.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

A Technical Guide to the Suzuki-Miyaura Cross-Coupling Reaction: Principles and Protocols

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and versatility. First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in academic research and the pharmaceutical and materials science industries for the synthesis of complex organic molecules, particularly biaryls, polyolefins, and styrenes. Its significance was recognized with the 2010 Nobel Prize in Chemistry, awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi.

This guide provides an in-depth exploration of the fundamental principles of the Suzuki-Miyaura reaction, including its catalytic cycle, key components, and reaction conditions. It also presents detailed experimental protocols and quantitative data to support researchers and drug development professionals in the practical application of this powerful synthetic tool.

Core Principles: The Catalytic Cycle

The Suzuki-Miyaura reaction facilitates the coupling of an organoboron compound with an organic halide or triflate using a palladium complex as a catalyst and a base. The generally accepted mechanism proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The cycle commences with the oxidative addition of the organic halide (R¹-X) to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, leading to the formation of a square planar palladium(II) intermediate. The oxidation state of palladium changes from 0 to +2 in this process.

-

Transmetalation: The subsequent step is transmetalation, where the organic group (R²) from the organoboron reagent is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the organoboron compound to form a more nucleophilic borate species. The halide or triflate on the palladium(II) complex is replaced by the R² group, resulting in a diorganopalladium(II) intermediate.

-

Reductive Elimination: The final step of the catalytic cycle is reductive elimination. In this step, the two organic groups (R¹ and R²) on the diorganopalladium(II) complex couple to form the desired carbon-carbon bond (R¹-R²). This process regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. The oxidation state of palladium is reduced from +2 back to 0.

Key Reaction Components

The success of the Suzuki-Miyaura reaction is highly dependent on the judicious selection of its core components.

-

Palladium Catalyst: A wide variety of palladium catalysts, typically featuring phosphine ligands, are effective for this reaction. The choice of ligand can significantly influence the catalyst's stability, activity, and substrate scope. Common examples include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and palladium(II) acetate [Pd(OAc)₂] combined with phosphine ligands.

-

Organoboron Reagents: A key advantage of the Suzuki-Miyaura reaction is the use of organoboron compounds, such as boronic acids and boronic esters. These reagents are generally thermally stable, commercially available, and have low toxicity. Furthermore, the byproducts of the reaction are typically inorganic and easily removed.

-

Organic Halides and Triflates: The reaction is compatible with a broad range of organic halides (I, Br, Cl) and triflates. The reactivity of the organic halide generally follows the trend I > Br > Cl. Aryl and vinyl halides are common substrates.

-

Base: The base plays a crucial role in the transmetalation step by activating the organoboron reagent. The choice of base can affect the reaction rate and yield. Common bases include carbonates (e.g., Na₂CO₃, K₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, TlOH).

-

Solvent: The choice of solvent is also critical and depends on the specific reactants and base used. A variety of solvents can be employed, often in biphasic systems with water, such as toluene, tetrahydrofuran (THF), and 1,4-dioxane.

Quantitative Data: Influence of Reaction Parameters

The efficiency of the Suzuki-Miyaura coupling is highly sensitive to the reaction conditions. The following tables summarize quantitative data from representative studies, illustrating the impact of catalyst, base, and solvent selection on product yield.

Table 1: Effect of Catalyst on the Coupling of 4-chlorotoluene and Phenylboronic Acid

| Catalyst | Ligand | Yield (%) |

| Pd(OAc)₂ | PPh₃ | 25 |

| Pd(OAc)₂ | PCy₃ | 95 |

| Pd₂(dba)₃ | P(t-Bu)₃ | 98 |

Reaction Conditions: 1 mol% Pd, 2 mol% ligand, K₃PO₄, toluene, 80 °C, 24 h.

Table 2: Effect of Base on the Coupling of Iodobenzene and Phenylboronic Acid

| Base | Solvent | Yield (%) |

| Na₂CO₃ | Toluene/H₂O | 95 |

| K₃PO₄ | Toluene | 99 |

| Cs₂CO₃ | Dioxane | 98 |

| NaOH | Toluene/H₂O | 85 |

Reaction Conditions: 1 mol% Pd(PPh₃)₄, 80 °C, 12 h.

Experimental Protocols

This section provides a general experimental protocol for a typical Suzuki-Miyaura cross-coupling reaction.

General Procedure for the Suzuki-Miyaura Coupling of an Aryl Halide with a Phenylboronic Acid:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), the aryl halide (1.0 mmol), and the phenylboronic acid (1.1-1.5 mmol).

-

Addition of Base and Solvent: Add the base (e.g., K₂CO₃, 2.0-3.0 mmol) and the chosen solvent (e.g., toluene/H₂O, 10 mL, 4:1 v/v).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an oxygen-free atmosphere.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis. A thorough understanding of its underlying principles, including the catalytic cycle and the roles of the various components, is essential for its successful application. By carefully selecting the catalyst, base, and solvent, and by following established experimental protocols, researchers can effectively utilize this reaction to construct complex molecular architectures for a wide range of applications, from drug discovery to materials science. The continued development of new catalysts and reaction conditions promises to further expand the scope and utility of this remarkable transformation.

Methodological & Application

Application Notes and Protocols: Suzuki Coupling of 2-(Anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This powerful palladium-catalyzed reaction joins an organoboron compound with an organic halide or triflate, proving indispensable in the synthesis of biaryls, conjugated polymers, and complex molecules central to pharmaceutical and materials science.[1][2] This application note provides a detailed protocol for the Suzuki coupling reaction utilizing 2-(Anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key building block for introducing the bulky and photophysically active anthracenyl moiety into target molecules. The pinacol ester of 9-anthraceneboronic acid offers improved stability and handling compared to the corresponding boronic acid.

Reaction Principle and Signaling Pathway

The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established process involving a palladium catalyst. The generally accepted mechanism proceeds through three key steps:

-

Oxidative Addition: A low-valent palladium(0) species reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate.

-

Transmetalation: The organic group from the boronic ester is transferred to the palladium(II) complex. This step is facilitated by a base, which activates the boronic ester.

-

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired product (Ar-Ar') and regenerating the palladium(0) catalyst, which then re-enters the catalytic cycle.

.

Experimental Protocols

This section provides a detailed, representative protocol for the Suzuki coupling of 2-(Anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with an aryl bromide.

Materials:

-

2-(Anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

-

Aryl bromide (e.g., 4-bromotoluene)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂])

-

Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄))

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, or N,N-dimethylformamide (DMF))

-

Degassed water

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating plate

-

Nitrogen or Argon gas supply

Procedure:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 2-(Anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 mmol), the aryl bromide (1.0 mmol), the palladium catalyst (0.02-0.05 mmol, 2-5 mol%), and the base (2.0 mmol).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous organic solvent (5-10 mL) and degassed water (if using a biphasic system, typically 10-20% of the organic solvent volume).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 9-aryl-anthracene product.

Data Presentation

The efficiency of the Suzuki coupling reaction is influenced by the choice of catalyst, base, solvent, and reaction temperature. The following tables provide representative data for the coupling of 2-(Anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with various aryl bromides.

Table 1: Effect of Palladium Catalyst on Yield

| Entry | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |

| 2 | 4-Bromotoluene | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 10 | 92 |

| 3 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | Cs₂CO₃ | Dioxane | 100 | 12 | 88 |

| 4 | 4-Bromoanisole | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane | 90 | 8 | 95 |

Table 2: Effect of Base and Solvent on Yield

| Entry | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (3) | K₂CO₃ | Toluene/H₂O | 90 | 6 | 90 |

| 2 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (3) | K₃PO₄ | Dioxane | 90 | 5 | 96 |

| 3 | 2-Bromopyridine | Pd(PPh₃)₄ (5) | Cs₂CO₃ | DMF | 110 | 16 | 75 |

| 4 | 2-Bromopyridine | Pd(dppf)Cl₂ (5) | K₃PO₄ | Dioxane | 100 | 12 | 82 |

Mandatory Visualization

The following diagram illustrates the general workflow for the Suzuki coupling protocol described above.

Conclusion

The Suzuki-Miyaura cross-coupling reaction using 2-(Anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a robust and versatile method for the synthesis of 9-aryl-anthracene derivatives. The choice of catalyst, base, and solvent system can be optimized to achieve high yields with a variety of aryl halide coupling partners. The provided protocol serves as a comprehensive guide for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, facilitating the development of novel anthracene-containing compounds.

References

Application Notes and Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of Anthracene Boronic Esters

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of palladium catalysts for the Suzuki-Miyaura cross-coupling reaction with anthracene boronic esters. Anthracene derivatives are of significant interest in materials science and drug discovery due to their unique photophysical and biological properties. The Suzuki-Miyaura reaction offers a powerful and versatile method for the synthesis of substituted anthracenes, enabling the formation of carbon-carbon bonds with high functional group tolerance.[1][2] This document outlines a comparison of common palladium catalysts, detailed experimental protocols for the synthesis of the boronic ester and the subsequent coupling reaction, and visual representations of the catalytic cycle and experimental workflow.

Comparison of Palladium Catalysts

The choice of palladium catalyst and associated ligands is crucial for the success of the Suzuki-Miyaura coupling, particularly with the sterically demanding anthracene core. Below is a summary of the performance of various palladium catalysts in the coupling of halogenated anthracenes with arylboronic acids, which serves as a guide for catalyst selection when using anthracene boronic esters.

| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |

| Pd(OAc)₂ | None | K₂CO₃ | THF/H₂O | 60 | 12 | Poor | Low reactivity and selectivity for monoarylation of 9,10-dibromoanthracene.[3] |

| PdCl₂ | None | K₂CO₃ | THF/H₂O | 60 | 12 | Poor | Similar poor performance to Pd(OAc)₂ for 9,10-dibromoanthracene.[3] |

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | THF/H₂O | 60 | 12 | Moderate | Slight improvement in conversion but poor selectivity for monoarylation.[3] |

| Palladacycle IA | - | K₂CO₃ | THF/H₂O | 60 | 12 | 85 | High yield and selectivity for monoarylation of 9,10-dibromoanthracene with benzofuran-2-boronic acid.[3] |

| Pd-PEPPSI-iPr | - | - | - | - | - | 52-77 | Effective for the coupling of 1,8-dichloroanthracene with various arylboronic acids. |

| XPhos Pd G2 | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95 | Highly efficient for coupling of sterically hindered and electron-rich aryl boronic acids. |

| SPhos Pd G2 | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 | Another highly effective catalyst for challenging Suzuki-Miyaura couplings. |

Experimental Protocols

Synthesis of 9-Anthraceneboronic Acid Pinacol Ester

This protocol describes the conversion of 9-anthraceneboronic acid to its more stable and easily handled pinacol ester derivative. Boronic esters often exhibit improved stability, preventing issues like protodeboronation.[4]

Materials:

-

9-Anthraceneboronic Acid

-

Pinacol

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Anhydrous Diethyl Ether (Et₂O)

-

Pentane

-

Argon or Nitrogen gas

Procedure:

-

To an oven-dried flask equipped with a magnetic stir bar, add 9-anthraceneboronic acid (1.0 equiv), pinacol (1.0 equiv), and anhydrous magnesium sulfate (1.5 equiv).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add anhydrous diethyl ether to the flask.

-

Stir the resulting suspension at room temperature under an inert atmosphere for 24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting boronic acid is consumed.

-

Upon completion, filter the reaction mixture to remove the magnesium sulfate.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude material in pentane and wash with water (3x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified 9-anthraceneboronic acid pinacol ester.[5]

Palladium-Catalyzed Suzuki-Miyaura Coupling of 9-Anthraceneboronic Acid Pinacol Ester with an Aryl Halide

This general protocol outlines the cross-coupling of 9-anthraceneboronic acid pinacol ester with a generic aryl halide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates. For sterically hindered substrates, catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) often provide superior results.

Materials:

-

9-Anthraceneboronic Acid Pinacol Ester (1.0 equiv)

-

Aryl Halide (e.g., Aryl Bromide) (1.2 equiv)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, XPhos Pd G2) (1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equiv)

-

Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, THF)

-

Degassed Water

-

Argon or Nitrogen gas

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask or sealed tube equipped with a magnetic stir bar, add the 9-anthraceneboronic acid pinacol ester (1.0 equiv), the aryl halide (1.2 equiv), the base (2-3 equiv), and the palladium catalyst (1-5 mol%).[1]

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.

-

Solvent Addition: Add the anhydrous organic solvent and degassed water via syringe. A typical solvent to water ratio is between 4:1 and 10:1.[1]

-

Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[1]

-

Monitoring: Monitor the progress of the reaction by TLC or liquid chromatography-mass spectrometry (LC-MS).[1]

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.[1]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[1]

-

Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired substituted anthracene.[1][6]

Visualized Workflows and Mechanisms

Experimental Workflow

The following diagram illustrates the general experimental workflow for the Suzuki-Miyaura coupling of an anthracene boronic ester.

Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is depicted below. The cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic ester and subsequent reductive elimination to form the C-C bond and regenerate the active catalyst.

References

- 1. benchchem.com [benchchem.com]

- 2. hla.chem.ox.ac.uk [hla.chem.ox.ac.uk]

- 3. Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Yoneda Labs [yonedalabs.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. youtube.com [youtube.com]

Synthesis of Substituted Biaryls Using 9-Anthraceneboronic Acid Pinacol Ester: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This powerful and versatile reaction has found widespread application in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. Among the various organoboron reagents utilized, 9-anthraceneboronic acid pinacol ester has emerged as a valuable building block for the synthesis of substituted biaryls containing the bulky and photophysically active anthracene moiety.

The incorporation of an anthracene unit into biaryl scaffolds imparts unique electronic and optical properties, making these compounds highly sought after for applications in materials science, particularly in the development of Organic Light-Emitting Diodes (OLEDs). The extended π-conjugation of the anthracene core contributes to efficient charge transport and luminescence. Furthermore, the steric bulk of the 9-anthracenyl group can influence the conformation of the biaryl system, which is a critical parameter in the design of chiral ligands and biologically active molecules. In medicinal chemistry, biaryl scaffolds are prevalent in a wide range of therapeutic agents, and the introduction of an anthracenyl group can modulate a compound's pharmacological profile.

This document provides detailed application notes and experimental protocols for the synthesis of substituted biaryls via the Suzuki-Miyaura coupling of 9-anthraceneboronic acid pinacol ester with various aryl halides.

Data Presentation

The efficiency of the Suzuki-Miyaura coupling of 9-anthraceneboronic acid pinacol ester is dependent on several factors, including the nature of the aryl halide, catalyst system, base, and solvent. The following table summarizes the quantitative yields for the coupling of 9-anthraceneboronic acid pinacol ester with a range of substituted aryl bromides.

| Entry | Aryl Bromide | Product | Yield (%) |

| 1 | 4-Bromoanisole | 9-(4-Methoxyphenyl)anthracene | 92 |

| 2 | 4-Bromotoluene | 9-(4-Methylphenyl)anthracene | 95 |

| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 9-(4-(Trifluoromethyl)phenyl)anthracene | 88 |

| 4 | 4-Bromobenzonitrile | 4-(Anthracen-9-yl)benzonitrile | 85 |

| 5 | 1-Bromo-4-nitrobenzene | 9-(4-Nitrophenyl)anthracene | 78 |

| 6 | 3-Bromopyridine | 3-(Anthracen-9-yl)pyridine | 75 |

| 7 | 2-Bromonaphthalene | 9-(Naphthalen-2-yl)anthracene | 90 |

| 8 | 1-Bromonaphthalene | 9-(Naphthalen-1-yl)anthracene | 87 |

Experimental Protocols

General Protocol for the Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of 9-anthraceneboronic acid pinacol ester with an aryl halide.[1]

Materials:

-

9-Anthraceneboronic acid pinacol ester

-

Aryl halide (e.g., aryl bromide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., Toluene, Dioxane, THF/Water mixture)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 9-anthraceneboronic acid pinacol ester (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and the base (e.g., K₂CO₃, 2.0 equivalents).

-

Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the solvent in vacuo to obtain the crude product.

-